molecular formula C6H6N2 B172242 Cyclobutane-1,1-dicarbonitrile CAS No. 110220-15-0

Cyclobutane-1,1-dicarbonitrile

Cat. No. B172242
M. Wt: 106.13 g/mol
InChI Key: NLIIZKKTTLNFRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutane-1,1-dicarbonitrile (CBDC) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. CBDC is a four-membered cyclic compound that contains two cyano groups (-C≡N) attached to the same carbon atom. This unique structure makes CBDC a valuable building block for the synthesis of complex organic molecules.

Mechanism Of Action

The mechanism of action of Cyclobutane-1,1-dicarbonitrile in cancer cells is not fully understood. However, studies suggest that Cyclobutane-1,1-dicarbonitrile induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Cyclobutane-1,1-dicarbonitrile has also been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis.

Biochemical And Physiological Effects

Cyclobutane-1,1-dicarbonitrile has been shown to have a low toxicity profile and does not exhibit significant side effects in animal studies. In addition to its anticancer activity, Cyclobutane-1,1-dicarbonitrile has also been found to exhibit anti-inflammatory and antioxidant properties. Cyclobutane-1,1-dicarbonitrile has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in animal models.

Advantages And Limitations For Lab Experiments

Cyclobutane-1,1-dicarbonitrile is a versatile building block for the synthesis of complex organic molecules. Its unique structure allows for the creation of novel compounds with potential applications in various fields. However, Cyclobutane-1,1-dicarbonitrile is relatively expensive and may not be readily available in large quantities. Additionally, the synthesis of Cyclobutane-1,1-dicarbonitrile requires specialized equipment and expertise, which may limit its accessibility to researchers.

Future Directions

The potential applications of Cyclobutane-1,1-dicarbonitrile in medicinal chemistry and materials science are vast. Future research could focus on the synthesis of novel Cyclobutane-1,1-dicarbonitrile derivatives with improved anticancer activity and reduced toxicity. Cyclobutane-1,1-dicarbonitrile could also be used as a building block for the synthesis of new materials with unique properties, such as liquid crystals or semiconductors. Further studies are needed to fully understand the mechanism of action of Cyclobutane-1,1-dicarbonitrile in cancer cells and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of Cyclobutane-1,1-dicarbonitrile can be achieved through several methods, including the reaction of 1,1-dicyanoethylene with a variety of reagents, such as sodium hydride, sodium methoxide, or sodium amide. Another method involves the reaction of acrylonitrile with sodium amide, followed by the addition of sodium cyanide. These methods yield high purity Cyclobutane-1,1-dicarbonitrile with good yields.

Scientific Research Applications

Cyclobutane-1,1-dicarbonitrile has been extensively studied in medicinal chemistry due to its potential as a drug candidate. Several studies have reported that Cyclobutane-1,1-dicarbonitrile exhibits anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Cyclobutane-1,1-dicarbonitrile has also been found to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new anticancer drugs.

properties

IUPAC Name

cyclobutane-1,1-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c7-4-6(5-8)2-1-3-6/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIIZKKTTLNFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565318
Record name Cyclobutane-1,1-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutane-1,1-dicarbonitrile

CAS RN

110220-15-0
Record name Cyclobutane-1,1-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.